4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1047654-92-1
VCID: VC2830912
InChI: InChI=1S/C12H15NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)
SMILES: COC1=CC=CC(=C1)C2CNCC2C(=O)O
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

CAS No.: 1047654-92-1

Cat. No.: VC2830912

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid - 1047654-92-1

Specification

CAS No. 1047654-92-1
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C12H15NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)
Standard InChI Key DPBJZZNRRNSKIH-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2CNCC2C(=O)O
Canonical SMILES COC1=CC=CC(=C1)C2CNCC2C(=O)O

Introduction

Chemical Structure and Properties

The fundamental understanding of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid begins with its structural and physicochemical properties, which determine its behavior in biological systems and synthetic applications.

Molecular Structure

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid is characterized by a pyrrolidine ring substituted with a 3-methoxyphenyl group at position 4 and a carboxylic acid group at position 3. The compound has a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol. Its structure incorporates several functional groups that contribute to its chemical reactivity and potential binding interactions, including the nitrogen-containing pyrrolidine ring, the methoxy group on the phenyl ring, and the carboxylic acid moiety . These structural elements create a molecule with both hydrophilic and hydrophobic regions, contributing to its pharmacological potential and synthetic utility in medicinal chemistry applications.

The three-dimensional arrangement of these functional groups plays a crucial role in determining the compound's biological activity and specificity for molecular targets. The carboxylic acid group, in particular, provides a site for potential hydrogen bonding interactions with target proteins, while the methoxy group on the phenyl ring can engage in hydrophobic interactions or serve as a hydrogen bond acceptor . The pyrrolidine nitrogen offers an additional point for hydrogen bonding or ionic interactions, depending on the pH of the environment.

Physicochemical Properties

The rotatable bond count for the compound is 3, suggesting a moderate degree of conformational flexibility . This flexibility could allow the molecule to adapt its conformation when binding to different biological targets, potentially enhancing its versatility in drug development applications. The exact mass of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid is 221.10519334 Da, which is an important parameter for its identification using mass spectrometry techniques .

Synthesis Methods

The synthesis of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid involves several strategic approaches, each with specific considerations regarding yield, stereoselectivity, and scalability.

General Synthetic Routes

Research Applications

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid has demonstrated versatility across multiple research domains, with particularly significant contributions to pharmaceutical development and neuroscience research.

Pharmaceutical Development

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for enhanced receptor binding, making it valuable in drug formulation processes. The compound's structural features, including the pyrrolidine ring and the 3-methoxyphenyl group, can be leveraged to develop drugs with specific pharmacological profiles, potentially leading to improved therapies for conditions such as depression, anxiety, and other neurological disorders.

The development of endothelin receptor antagonists represents one area where related pyrrolidine carboxylic acid derivatives have shown promise . These compounds, which share structural similarities with 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid, have been investigated for their potential in treating various cardiovascular and pulmonary conditions. The structural modifications and substitution patterns on the pyrrolidine scaffold can significantly influence the binding affinity and selectivity for different receptor types, highlighting the importance of precise structural control in drug development.

Neuroscience Research

Researchers use 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid to investigate its effects on neurotransmitter systems, providing insights into potential treatments for conditions like depression and anxiety. It is utilized in studies related to synaptic transmission and neuronal signaling, offering a valuable tool for understanding the molecular mechanisms underlying various neurological disorders. The compound's interaction with specific neuroreceptors and neurotransmitter systems can shed light on the complex pathways involved in neurological function and dysfunction.

The development of allosteric modulators of G protein-coupled receptors (GPCRs) represents another area where pyrrolidine derivatives have shown promise in neuroscience research . These compounds can fine-tune receptor activity in ways that differ from traditional agonists or antagonists, potentially offering improved therapeutic profiles with fewer side effects. The structural features of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid may contribute to its potential as a scaffold for developing such modulators.

Analytical Chemistry Applications

In analytical chemistry, 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid is employed as a reference standard in methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. This application ensures accuracy and reliability in the quantification of related compounds in complex mixtures, supporting research across multiple disciplines. The compound's well-defined structure and chemical properties make it a valuable reference material for calibrating analytical instruments and validating analytical methods.

The ability to accurately detect and quantify 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid and its derivatives in biological samples can facilitate pharmacokinetic studies, drug metabolism investigations, and toxicological assessments. These analytical applications extend the compound's utility beyond its direct pharmaceutical applications, supporting broader research efforts in drug development and biomedical science.

Biochemical Studies

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid is used in biochemical assays to explore interactions with various protein targets, contributing to our understanding of molecular recognition and binding events. These studies can illuminate the structural requirements for effective binding to specific receptors or enzymes, guiding the design of more potent and selective compounds for therapeutic applications. The compound's distinctive structural features provide a useful probe for investigating the molecular determinants of binding affinity and specificity.

Biochemical studies utilizing 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid can also contribute to our understanding of structure-activity relationships, helping to elucidate how specific structural modifications influence biological activity. This knowledge is invaluable for rational drug design efforts, allowing researchers to make targeted modifications that enhance desired properties while minimizing potential side effects.

Structure-Activity Relationships

Understanding how structural modifications to 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid affect its biological activity is crucial for optimizing its properties for specific applications.

Impact of Substitution Patterns

Comparative Analysis with Related Compounds

Examining 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid in the context of related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Several structurally related compounds have been studied for their chemical and biological properties, including variations in the phenyl ring substituents and the pyrrolidine core. For example, compounds with different methoxy substitution patterns on the phenyl ring may exhibit altered binding profiles and pharmacological activities. Similarly, variations in the position or nature of the carboxylic acid group can affect the compound's acidity, solubility, and interaction with biological targets.

The table below compares key properties of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid with those of its hydrochloride salt form:

PropertyFree Base FormHydrochloride Salt
Molecular FormulaC12H15NO3C12H16ClNO3
Molecular Weight221.25 g/mol257.71 g/mol
Solubility ProfileModerate water solubilityEnhanced water solubility
StabilityGoodImproved stability
Physical FormTypically crystalline solidCrystalline salt
Hydrogen Bond Donors23 (including NH2+)
Hydrogen Bond Acceptors44

This comparison highlights how salt formation can modify the physicochemical properties of the compound, potentially improving its suitability for specific applications .

Biological Activity Comparison

Comparing the biological activities of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid with those of related compounds can provide insights into structure-activity relationships and guide the development of more potent and selective analogs. Related pyrrolidine derivatives have shown promise as components of endothelin receptor antagonists, which have applications in treating cardiovascular and pulmonary conditions . The structural features that contribute to this activity may also be present in 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid, suggesting potential applications in similar therapeutic areas.

Similarly, the structural similarity of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid to compounds used in developing allosteric modulators of G protein-coupled receptors (GPCRs) suggests potential applications in treating central nervous system disorders . These comparisons can help identify the most promising applications for 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid and guide future research efforts.

Future Research Directions

The current understanding of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid points to several promising avenues for future research and development.

Synthetic Methodology Development

Improving the efficiency and stereoselectivity of syntheses for 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid represents an important area for future research. Developing more efficient synthetic routes could reduce production costs and environmental impact, making the compound more accessible for various applications. Additionally, enhancing stereoselectivity in the synthesis could provide better access to specific stereoisomers with optimized properties for particular applications.

Innovations in synthetic methodology, such as the application of flow chemistry techniques or the development of novel catalytic systems, could significantly advance the production of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid and related compounds. These advancements could facilitate the exploration of a broader range of structural analogs, accelerating the discovery of compounds with improved properties.

Expanded Therapeutic Applications

Further investigation into the potential therapeutic applications of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid and its derivatives could reveal new opportunities for addressing unmet medical needs. The compound's structural features suggest potential applications in developing treatments for neurological disorders, cardiovascular conditions, and other therapeutic areas . Exploring these possibilities through systematic structure-activity relationship studies and preclinical evaluations could lead to the identification of promising drug candidates.

Additionally, investigating the potential of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid derivatives as components of combination therapies could reveal synergistic effects that enhance efficacy or reduce side effects. This approach could be particularly valuable for complex conditions that involve multiple molecular targets or pathways.

Advanced Analytical Applications

Developing advanced analytical methods for detecting and quantifying 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid and its metabolites in biological samples could support pharmacokinetic studies and clinical trials of related compounds. These methods could leverage the compound's unique structural features to achieve high sensitivity and specificity, facilitating the accurate monitoring of drug levels and metabolism.

Furthermore, exploring the potential of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid as a component of chemical probes for studying specific biological targets or pathways could expand its utility in basic research. These applications could provide valuable tools for investigating molecular mechanisms and identifying new therapeutic targets.

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